molecular formula C24H35N5O2 B12043875 8-(Benzyl(methyl)amino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 477333-79-2

8-(Benzyl(methyl)amino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12043875
CAS No.: 477333-79-2
M. Wt: 425.6 g/mol
InChI Key: DVVFGSNFRJGWOI-UHFFFAOYSA-N
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Description

8-(Benzyl(methyl)amino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine class of molecules. This compound is characterized by its complex structure, which includes a purine core substituted with benzyl, methyl, and decyl groups. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyl(methyl)amino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials such as formamide and cyanamide.

    Substitution Reactions: The benzyl and methyl groups are introduced via nucleophilic substitution reactions. Benzyl chloride and methyl iodide are commonly used reagents.

    Decyl Chain Introduction: The decyl group is introduced through alkylation reactions using decyl bromide or decyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include:

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and reaction time.

    Purification Processes: Utilizing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

    Safety and Environmental Regulations: Adhering to safety protocols and environmental regulations to minimize hazards and waste.

Chemical Reactions Analysis

Types of Reactions

8-(Benzyl(methyl)amino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride or methyl iodide in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups at the benzyl or methyl positions.

Scientific Research Applications

8-(Benzyl(methyl)amino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 8-(Benzyl(methyl)amino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activities.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Benzyl(methyl)amino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its decyl chain and purine core make it a versatile compound for various applications.

Properties

CAS No.

477333-79-2

Molecular Formula

C24H35N5O2

Molecular Weight

425.6 g/mol

IUPAC Name

8-[benzyl(methyl)amino]-7-decyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C24H35N5O2/c1-4-5-6-7-8-9-10-14-17-29-20-21(28(3)24(31)26-22(20)30)25-23(29)27(2)18-19-15-12-11-13-16-19/h11-13,15-16H,4-10,14,17-18H2,1-3H3,(H,26,30,31)

InChI Key

DVVFGSNFRJGWOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States

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